![molecular formula C19H22N2O3 B4409250 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)
2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide
Overview
Description
2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide is a synthetic compound that belongs to the class of amides. It is commonly known as ACPA and is widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various medical conditions.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide involves the activation of the CB1 receptor. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood control. Upon activation, the CB1 receptor modulates the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which play a crucial role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the CB1 receptor. This compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical models. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide in lab experiments include its high selectivity for the CB1 receptor, which allows for precise targeting of this receptor in various preclinical models. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible for researchers. The limitations of using this compound in lab experiments include its potential toxicity and the lack of data on its long-term effects.
Future Directions
There are several future directions for the research on 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide. One potential direction is the development of novel therapeutic agents based on this compound for the treatment of various medical conditions. Additionally, the potential use of this compound as a tool for understanding the role of the CB1 receptor in various physiological processes should be explored further. Finally, the long-term effects of this compound should be investigated to ensure its safety for potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention due to its potential therapeutic applications in various medical conditions. This compound has a high selectivity for the CB1 receptor and has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical models. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising area for future research.
Scientific Research Applications
2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide has several scientific research applications. It is commonly used as a selective agonist for the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor found in the central and peripheral nervous systems. This compound has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression.
properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-4-6-17(7-5-15)21-19(23)12-24-18-10-8-16(9-11-18)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJZGMWFPDIANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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